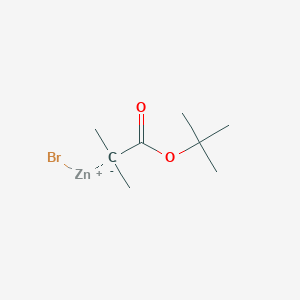
2-(6-Aminopyridin-3-yl)-5-fluorophenol, 95%
Vue d'ensemble
Description
2-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% (2-APFP-95%) is a chemical compound with a variety of applications in scientific research, including biochemical and physiological studies. It is a derivative of pyridine and phenol, and is used in a range of laboratory experiments due to its high purity and stability.
Applications De Recherche Scientifique
2-APFP-95% has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used as a substrate in enzyme-catalyzed reactions, and as a ligand in coordination chemistry. In addition, it has been used as a fluorescent probe for the imaging of cells and tissues.
Mécanisme D'action
2-APFP-95% is an inhibitor of a variety of enzymes, including cyclooxygenase-2, lipoxygenase, and thromboxane synthase. It has been shown to inhibit the activity of these enzymes by binding to the active site and blocking the binding of the enzyme's substrate.
Biochemical and Physiological Effects
2-APFP-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant activities, and to inhibit platelet aggregation and the production of thromboxane A2. In addition, it has been shown to inhibit the growth of cancer cells, and to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-APFP-95% has several advantages for laboratory experiments. It is highly stable and has a high purity, making it suitable for use in a variety of laboratory experiments. In addition, it is easily synthesized and can be stored for long periods of time without degrading. However, it is important to note that it is a relatively expensive compound, and that its use in laboratory experiments may be limited by its cost.
Orientations Futures
The current research on 2-APFP-95% is focused on its biochemical and physiological effects. However, there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant activities, as well as its potential for use in the development of new drugs and therapies. In addition, further research could be conducted into its effects on platelet aggregation and the production of thromboxane A2, as well as its potential for use in the imaging of cells and tissues. Finally, further research could be conducted into its potential for use in the synthesis of other compounds.
Méthodes De Synthèse
2-APFP-95% is synthesized through a two-step reaction sequence. In the first step, 6-amino-3-pyridinol is reacted with 5-fluorobenzaldehyde in the presence of a catalyst to form 2-(6-amino-3-pyridin-3-yl)-5-fluorobenzaldehyde. In the second step, the aldehyde product is converted to 2-(6-amino-3-pyridin-3-yl)-5-fluorophenol, 95%, through a reaction with sodium hydroxide.
Propriétés
IUPAC Name |
2-(6-aminopyridin-3-yl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-2-3-9(10(15)5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJQOUCOHPXYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269088 | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminopyridin-3-YL)-5-fluorophenol | |
CAS RN |
1314988-06-1 | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314988-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)







![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)

